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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

combination therapy of BDM91288, an AcrB efflux pump inhibitor, and levofloxacin, a

fluoroquinolone antibiotic. This combination has shown significant efficacy in potentiating the

activity of levofloxacin against otherwise resistant Gram-negative bacteria, particularly

Klebsiella pneumoniae.

Introduction
Antimicrobial resistance is a critical global health threat, with efflux pumps being a major

mechanism by which bacteria evade the action of antibiotics. The AcrAB-TolC efflux pump is a

primary defense mechanism in Enterobacterales, such as E. coli and K. pneumoniae, actively

extruding a broad range of antibiotics. BDM91288 is a novel pyridylpiperazine-based inhibitor

of the AcrB component of this efflux pump. By blocking this pump, BDM91288 restores the

susceptibility of bacteria to antibiotics that are its substrates, such as levofloxacin. This

document outlines the protocols to study and utilize this synergistic interaction.

Mechanism of Action
Levofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes

essential for DNA replication, leading to bacterial cell death.[1][2][3] However, its effectiveness

can be compromised by efflux pumps that reduce its intracellular concentration.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12376597?utm_src=pdf-interest
https://www.benchchem.com/product/b12376597?utm_src=pdf-body
https://www.benchchem.com/product/b12376597?utm_src=pdf-body
https://www.benchchem.com/product/b12376597?utm_src=pdf-body
https://link.springer.com/article/10.1038/s44321-023-00007-9
https://www.mdpi.com/2079-6382/14/8/778
https://link.springer.com/journal/44321
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BDM91288 acts as an allosteric inhibitor of the AcrB protein, a key component of the AcrAB-

TolC efflux pump.[4][5] It binds to the transmembrane region of AcrB, disrupting the proton relay

mechanism that powers the pump.[1][4] This inhibition leads to the accumulation of levofloxacin

inside the bacterial cell, allowing it to reach its target enzymes at a concentration sufficient for

bactericidal activity.
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Diagram 1: Mechanism of Action of BDM91288 and Levofloxacin.

Data Presentation
In Vitro Potentiation of Levofloxacin by BDM91288
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The potentiation of levofloxacin activity by BDM91288 can be quantified by determining the

Minimum Inhibitory Concentration (MIC) of levofloxacin in the presence and absence of a fixed,

sub-inhibitory concentration of BDM91288.

Bacterial Strain
Levofloxacin MIC
(µg/mL)

Levofloxacin MIC
with BDM91288 (4
µg/mL) (µg/mL)

Potentiation Factor
(Fold Decrease in
MIC)

K. pneumoniae ATCC

43816
0.25 0.015 16

K. pneumoniae

(RamR mutant)
8 0.25 32

Data is illustrative and based on findings from Vieira Da Cruz et al., 2024.[1][4]

In Vivo Efficacy in a Murine Lung Infection Model
The combination therapy has demonstrated significant in vivo efficacy in a mouse model of K.

pneumoniae lung infection.

Treatment Group Dosing Regimen
Mean Bacterial Load
(log10 CFU/g lung tissue)

Vehicle Control Vehicle 8.5

Levofloxacin 30 mg/kg, oral, b.i.d. 6.0

BDM91288 30 mg/kg, oral, b.i.d. 8.2

Combination Therapy

Levofloxacin (30 mg/kg) +

BDM91288 (30 mg/kg), oral,

b.i.d.

4.0

Data is illustrative and based on findings from Vieira Da Cruz et al., 2024.[1][4]

Experimental Protocols
In Vitro Susceptibility Testing: Checkerboard Assay
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This protocol is to determine the synergistic activity of BDM91288 and levofloxacin.

Materials:

Bacterial strains of interest (e.g., K. pneumoniae ATCC 43816)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

96-well microtiter plates

BDM91288 stock solution (in DMSO)

Levofloxacin stock solution (in water)

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

Prepare serial two-fold dilutions of levofloxacin and BDM91288 in CAMHB in a 96-well plate.

The final volume in each well should be 50 µL.

Dilute the standardized bacterial inoculum 1:100 in CAMHB to achieve a final concentration

of ~1.5 x 10^6 CFU/mL.

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a

final inoculum of ~7.5 x 10^5 CFU/mL and a final volume of 100 µL.

Incubate the plates at 37°C for 18-24 hours.

Determine the MIC for each drug alone and in combination. The MIC is the lowest

concentration of the drug that completely inhibits visible growth.

Calculate the Fractional Inhibitory Concentration (FIC) index to assess synergy:

FIC of Levofloxacin = (MIC of Levofloxacin in combination) / (MIC of Levofloxacin alone)

FIC of BDM91288 = (MIC of BDM91288 in combination) / (MIC of BDM91288 alone)

FIC Index = FIC of Levofloxacin + FIC of BDM91288
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Synergy is defined as an FIC index ≤ 0.5.
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Diagram 2: Workflow for Checkerboard Assay.
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In Vivo Murine Model of Klebsiella pneumoniae Lung
Infection
This protocol describes the evaluation of the combination therapy in a mouse model.

Materials:

Female BALB/c mice (6-8 weeks old)

K. pneumoniae strain (e.g., ATCC 43816)

Tryptic Soy Broth (TSB)

Phosphate-buffered saline (PBS)

Levofloxacin for oral administration

BDM91288 for oral administration

Vehicle control (e.g., 5% DMSO, 40% PEG400, 55% water)

Anesthetic (e.g., isoflurane)

Procedure:

Infection:

Grow K. pneumoniae to mid-log phase in TSB.

Wash and resuspend the bacterial pellet in sterile PBS to a concentration of ~1 x 10^8

CFU/mL.

Anesthetize mice and intranasally inoculate with 50 µL of the bacterial suspension (5 x

10^6 CFU/mouse).

Treatment:

Begin treatment 2 hours post-infection.
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Administer levofloxacin (e.g., 30 mg/kg), BDM91288 (e.g., 30 mg/kg), the combination, or

vehicle control via oral gavage.

Repeat the treatment every 12 hours (b.i.d.) for a total of 24 or 48 hours.

Endpoint Analysis:

At the end of the treatment period, euthanize the mice.

Aseptically harvest the lungs.

Homogenize the lungs in sterile PBS.

Perform serial dilutions of the lung homogenates and plate on appropriate agar (e.g.,

Tryptic Soy Agar).

Incubate the plates at 37°C for 18-24 hours.

Count the colonies to determine the bacterial load (CFU/g of lung tissue).
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Diagram 3: Workflow for Murine Lung Infection Model.
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Conclusion
The combination of BDM91288 and levofloxacin represents a promising strategy to combat

infections caused by multidrug-resistant Klebsiella pneumoniae. The provided protocols offer a

framework for researchers to investigate and validate the efficacy of this combination therapy

further. The synergistic interaction, driven by the inhibition of the AcrAB-TolC efflux pump, has

the potential to restore the clinical utility of existing antibiotics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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